1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

Catalog No.
S12919825
CAS No.
887587-84-0
M.F
C18H27BrN2O2
M. Wt
383.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

CAS Number

887587-84-0

Product Name

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine

IUPAC Name

tert-butyl 2-[[(4-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-11-5-4-6-16(21)13-20-12-14-7-9-15(19)10-8-14/h7-10,16,20H,4-6,11-13H2,1-3H3

InChI Key

QBBQETBNQZYULA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC=C(C=C2)Br

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a bromo-benzylamino group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C18H27BrN2O2C_{18}H_{27}BrN_{2}O_{2}, and it has a molecular weight of approximately 383.32 g/mol . The presence of the Boc group indicates that this compound may be used in various synthetic applications, particularly in peptide synthesis and medicinal chemistry.

Typical for piperidine derivatives, including:

  • Nucleophilic substitutions: The bromine atom can be replaced by nucleophiles, making it useful for creating more complex molecules.
  • Deprotection reactions: The Boc group can be removed under acidic conditions to yield the corresponding amine, which can then engage in further reactions.
  • Coupling reactions: The amine functionality allows for coupling with carboxylic acids or other electrophiles to form amides or other derivatives.

The synthesis of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromo group can be performed using brominating agents on a suitable benzyl derivative.
  • Boc protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected amine.

These steps may vary based on the specific starting materials and desired purity levels.

1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine finds applications in:

  • Medicinal chemistry: As an intermediate in drug development, particularly for compounds targeting neurological disorders or cancer.
  • Peptide synthesis: The Boc group makes it suitable for use in solid-phase peptide synthesis.
  • Material science: Potential use in developing polymers or materials with specific functional properties.

Studies on similar compounds indicate that interactions with biological targets often involve:

  • Binding affinity to receptors or enzymes
  • Modulation of neurotransmitter systems
  • Potential cytotoxic effects on cancer cells

Further research is needed to elucidate the specific interactions of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine.

Similar compounds include:

  • 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine
    • Structural variation at the bromo position.
    • Potentially different biological activity due to altered sterics.
  • 1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine
    • Different substitution pattern on the benzyl moiety.
    • May exhibit distinct pharmacological profiles.
  • 1-Boc-4-(2-bromo-benzylamino)-piperidine
    • Similar piperidine structure but different positioning of substituents.
    • Could have varied reactivity and biological properties compared to 1-Boc-2-[4-bromo-benzylamino]-methyl-piperidine.

Uniqueness

The uniqueness of 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine lies in its specific substitution pattern and the presence of both a bromine atom and a Boc protecting group. This combination may provide distinct reactivity and biological activity compared to its analogs, making it a valuable compound for further research in medicinal chemistry and related fields.

Evolution of Piperidine Synthesis Methodologies

The piperidine scaffold has been synthesized through diverse routes since its first isolation from black pepper alkaloids in the 19th century. Early methods relied on pyridine hydrogenation using Raney nickel catalysts, achieving moderate yields but requiring harsh conditions. The development of asymmetric hydrogenation in the 1980s marked a turning point, enabling stereocontrolled synthesis of substituted piperidines for chiral drug candidates.

Modern approaches emphasize atom economy and step efficiency. Aza-Prins cyclization, for instance, constructs the piperidine ring through Lewis acid-mediated reactions between homoallylic amines and aldehydes (Scheme 1). Li et al. demonstrated this method’s utility using N-heterocyclic carbene-copper complexes with ZrCl₄, achieving trans-selectivity via steric hindrance effects. Similarly, domino reactions combining Knoevenagel condensation, Michael addition, and Mannich cyclization allow single-flask synthesis of polysubstituted piperidines.

Table 1: Comparative Analysis of Piperidine Synthesis Methods

MethodCatalyst SystemYield (%)Stereoselectivity
HydrogenationPd/C, H₂ (50 psi)65–78Variable
Aza-Prins CyclizationNHC-Cu(I)/ZrCl₄82–91trans-Selective
Domino MCRs[TMBSED][OMs]₂ (IL)75–89cis-Selective
OrganocatalyzedPolystyrene-Fe azo catalyst94Racemic

Ionic liquids like [TMBSED][OMs]₂ have revolutionized multi-component reactions (MCRs), facilitating piperidine synthesis under green conditions with ethanol solvents. These advancements directly enable the practical synthesis of complex derivatives like 1-Boc-2-[(4-bromo-benzylamino)-methyl]-piperidine, which would be prohibitively laborious via classical routes.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

382.12559 g/mol

Monoisotopic Mass

382.12559 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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